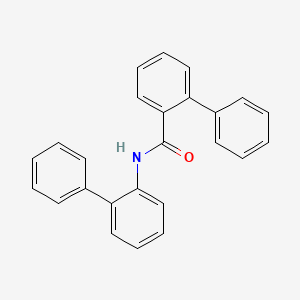

N-2-biphenylyl-2-biphenylcarboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO/c27-25(23-17-8-7-15-21(23)19-11-3-1-4-12-19)26-24-18-10-9-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFMYDFLSBNXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of biphenylcarboxamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of N-2-biphenylyl-2-biphenylcarboxamide and analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Insights

Substituent Effects on Solubility: Polar groups (e.g., hydroxyethoxyethyl in ) enhance water solubility, critical for oral bioavailability. Nonpolar groups (e.g., dichlorobenzo[b]thiophene in ) increase lipophilicity, favoring blood-brain barrier penetration.

Biological Activity :

- Sulfonamide-modified derivatives () exhibit protease inhibition due to strong hydrogen-bonding capacity.

- Heterocyclic additions (e.g., benzo[b]thiophene in ) broaden bioactivity, as seen in kinase inhibitor development.

Synthetic Complexity :

- Compounds with multiple substituents (e.g., ) require multistep synthesis, whereas simpler derivatives (e.g., ) are more scalable.

Research Findings and Trends

- Pharmaceutical Relevance : Biphenylcarboxamides with sulfonamide or heterocyclic groups (–4) are prioritized in oncology and neurology due to their target specificity.

- Material Science Applications : Rigid biphenyl cores (e.g., ) are explored in polymer and liquid crystal design for thermal stability.

- Limitations : Unsubstituted biphenylcarboxamides (base structure) may suffer from poor solubility, necessitating functionalization (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-2-biphenylyl-2-biphenylcarboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, including coupling reactions between biphenyl fragments and carboxamide formation. Key steps include:

-

Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

-

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity product .

-

Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) significantly impact yields. Continuous flow reactors enhance scalability and reproducibility .

Synthetic Method Key Conditions Yield Range Reference Carbodiimide Coupling EDC, HOBt, DCM, RT 60–75% Schlenk Techniques Anhydrous THF, N₂ 70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm biphenyl connectivity and amide proton shifts (δ 7.5–8.5 ppm for aromatic protons; δ 10–12 ppm for NH) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm) .

- FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation and hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- Validation : Cross-check docking poses with X-ray crystallography data of similar carboxamide-protein complexes (e.g., kinase inhibitors) .

- Key Parameters : Analyze binding energy (ΔG < –8 kcal/mol suggests strong affinity) and hydrogen-bond interactions with catalytic residues .

Q. How can contradictions between in vitro activity and computational predictions be resolved for carboxamide derivatives?

- Methodological Answer :

- Experimental Validation : Re-test in vitro under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability if poor solubility masks activity .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., trifluoromethyl or benzofuran derivatives) to identify SAR trends .

Q. What methodologies are used to assess the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

-

In Silico Tools : SwissADME predicts LogP (optimal range: 2–5), topological polar surface area (<90 Ų for blood-brain barrier penetration) .

-

In Vitro Assays :

-

Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 1 hr preferred) .

-

CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

PK Parameter Method Target Range Reference LogP SwissADME 2–5 Microsomal t₁/₂ Liver microsomes, LC-MS >1 hr

Q. How does substitution on biphenyl rings influence biological activity in SAR studies?

- Methodological Answer :

-

Electron-Withdrawing Groups (e.g., –CF₃) : Enhance target binding (e.g., kinase inhibition) but may reduce solubility .

-

Ortho-Substituents : Steric hindrance can disrupt planar conformations, reducing DNA intercalation but improving selectivity .

Substituent Biological Impact Example Compound Reference –CF₃ (para) Increased kinase inhibition (IC₅₀ ↓ 30%) Trifluoromethyl derivatives –OCH₃ (meta) Improved solubility (LogP ↓ 0.5) Methoxy-substituted analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.